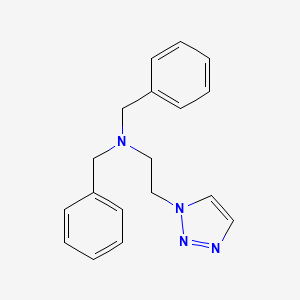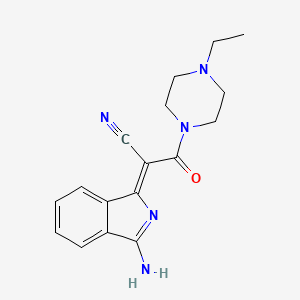![molecular formula C39H63N9O14S B12315972 1-[2-nitro-5-[[3-[2-[2-[2-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]methyl]phenyl]ethyl N-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]carbamate](/img/structure/B12315972.png)
1-[2-nitro-5-[[3-[2-[2-[2-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]methyl]phenyl]ethyl N-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-nitro-5-[[3-[2-[2-[2-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]methyl]phenyl]ethyl N-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]carbamate is a complex organic compound that features a variety of functional groups, including nitro, azido, and carbamate groups
Preparation Methods
The synthesis of 1-[2-nitro-5-[[3-[2-[2-[2-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]methyl]phenyl]ethyl N-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]carbamate involves multiple steps, each requiring specific reaction conditions. The synthetic route typically starts with the preparation of the core imidazole structure, followed by the introduction of the nitro and azido groups through nitration and azidation reactions, respectively. The final steps involve the formation of the carbamate linkage and the attachment of the ethoxy chains.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The azido group can be reduced to an amine, which can further react to form other functional groups.
Substitution: The carbamate group can participate in nucleophilic substitution reactions.
Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon. Major products formed from these reactions include amines and substituted carbamates.
Scientific Research Applications
1-[2-nitro-5-[[3-[2-[2-[2-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]methyl]phenyl]ethyl N-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]carbamate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its multiple functional groups.
Medicine: Explored for its potential therapeutic properties, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro and azido groups can participate in redox reactions, while the carbamate group can form covalent bonds with nucleophilic sites on proteins or other biomolecules. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar compounds include other imidazole derivatives and carbamate-containing molecules. Compared to these compounds, 1-[2-nitro-5-[[3-[2-[2-[2-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]methyl]phenyl]ethyl N-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]carbamate is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C39H63N9O14S |
|---|---|
Molecular Weight |
914.0 g/mol |
IUPAC Name |
1-[2-nitro-5-[[3-[2-[2-[2-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]methyl]phenyl]ethyl N-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]carbamate |
InChI |
InChI=1S/C39H63N9O14S/c1-29(62-39(52)42-10-14-57-18-22-60-23-19-58-15-11-44-47-40)31-26-30(6-7-33(31)48(53)54)27-43-36(50)8-12-55-16-20-59-24-25-61-21-17-56-13-9-41-35(49)5-3-2-4-34-37-32(28-63-34)45-38(51)46-37/h6-7,26,29,32,34,37H,2-5,8-25,27-28H2,1H3,(H,41,49)(H,42,52)(H,43,50)(H2,45,46,51) |
InChI Key |
APXHNGAQDHMBFB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C(C=CC(=C1)CNC(=O)CCOCCOCCOCCOCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3)[N+](=O)[O-])OC(=O)NCCOCCOCCOCCN=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


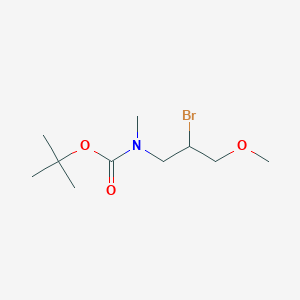
![N-methyl-N-{[5-(propan-2-yl)-1,3-oxazol-2-yl]methyl}pyrrolidin-3-amine](/img/structure/B12315894.png)
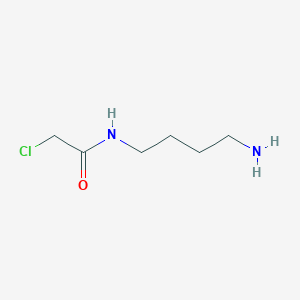
![(NE)-N-[[4-(difluoromethoxy)-2-fluorophenyl]methylidene]hydroxylamine](/img/structure/B12315904.png)
![rac-ethyl (1R,2R)-2-[(chlorosulfonyl)methyl]cyclopropane-1-carboxylate, trans](/img/structure/B12315905.png)
![tert-butyl N-[2-(4-methylpyrrolidin-3-yl)ethyl]carbamate](/img/structure/B12315910.png)
![3-[[2-(2-Imino-4-oxo-1,3-thiazolidin-5-yl)acetyl]amino]benzoic acid](/img/structure/B12315916.png)
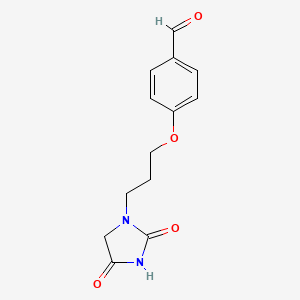
![2-[(But-3-en-1-yl)amino]acetamide](/img/structure/B12315922.png)
![3-[(4-Ethoxyphenyl)sulfamoyl]-4-methylbenzoic acid](/img/structure/B12315935.png)
![(3As,6as)-hexahydro-2h-thieno[2,3-c]pyrrole 1,1-dioxide](/img/structure/B12315936.png)
